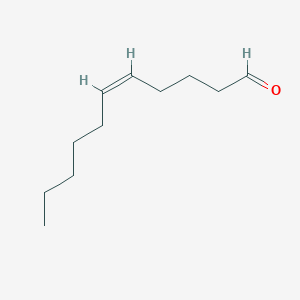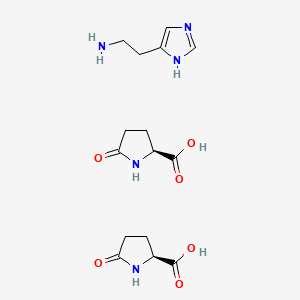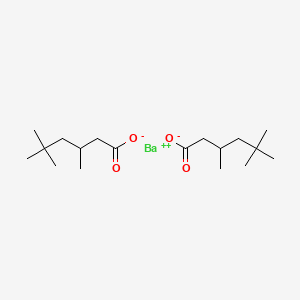
Barium 3,5,5-trimethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium 3,5,5-trimethylhexanoate is an organometallic compound with the molecular formula C₁₈H₃₄BaO₄. It is a barium salt of 3,5,5-trimethylhexanoic acid. This compound is known for its unique chemical properties and is used in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Barium 3,5,5-trimethylhexanoate can be synthesized through the reaction of barium hydroxide with 3,5,5-trimethylhexanoic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by filtration and drying.
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of barium carbonate with 3,5,5-trimethylhexanoic acid under specific temperature and pressure conditions. The resulting product is then purified through recrystallization .
Types of Reactions:
Precipitation Reactions: this compound can undergo precipitation reactions when mixed with solutions containing sulfate ions, forming barium sulfate as a precipitate.
Substitution Reactions: It can participate in substitution reactions where the barium ion is replaced by other cations in the presence of suitable reagents.
Common Reagents and Conditions:
Sulfate Solutions: Used in precipitation reactions to form barium sulfate.
Chelating Agents: Can be used to facilitate substitution reactions.
Major Products:
Barium Sulfate: Formed from precipitation reactions.
Substituted Barium Compounds: Formed from substitution reactions.
Aplicaciones Científicas De Investigación
Barium 3,5,5-trimethylhexanoate has several applications in scientific research:
Catalysis: Used as a catalyst in organic synthesis reactions.
Material Science: Employed in the preparation of advanced materials and coatings.
Biological Studies: Investigated for its potential effects on biological systems and its role in various biochemical processes.
Industrial Applications: Utilized in the production of lubricants, stabilizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of barium 3,5,5-trimethylhexanoate involves its interaction with various molecular targets. In biological systems, barium ions can interfere with potassium channels, leading to altered cellular functions. The compound’s effects are mediated through its ability to form complexes with other molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Barium Acetate: Another barium salt with similar properties but different applications.
Barium Chloride: Commonly used in laboratory settings for various chemical reactions.
Barium Nitrate: Used in pyrotechnics and as a precursor for other barium compounds.
Uniqueness: Barium 3,5,5-trimethylhexanoate is unique due to its specific molecular structure, which imparts distinct chemical properties. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in both research and industrial applications .
Propiedades
Número CAS |
36211-43-5 |
|---|---|
Fórmula molecular |
C18H34BaO4 |
Peso molecular |
451.8 g/mol |
Nombre IUPAC |
barium(2+);3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Ba/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
Clave InChI |
HYVAOIFCEISHMZ-UHFFFAOYSA-L |
SMILES canónico |
CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



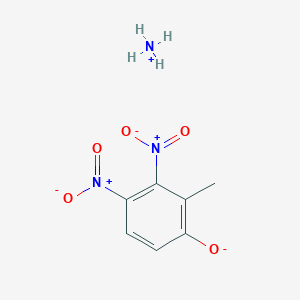
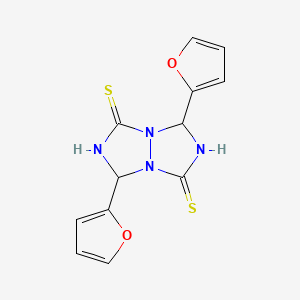
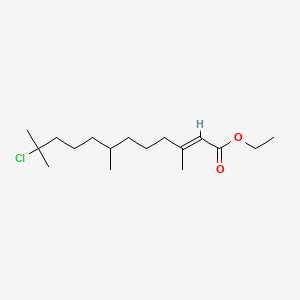
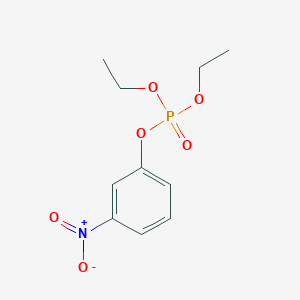
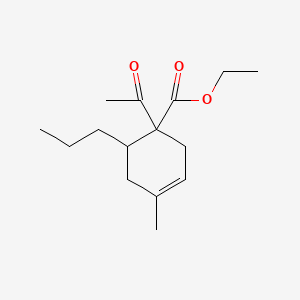
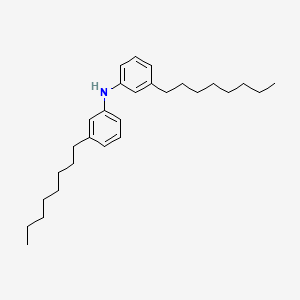
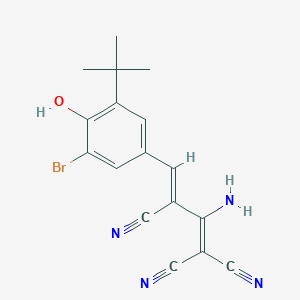

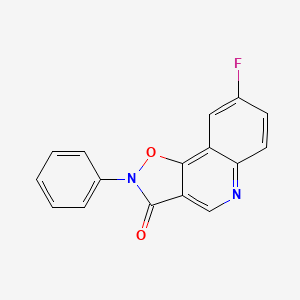
![(Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine](/img/structure/B12692979.png)

